Cas no 104202-21-3 (2-Nitro-N-(pyridin-2-ylmethyl)benzamide)

2-Nitro-N-(pyridin-2-ylmethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 2-Nitro-N-(pyridin-2-ylmethyl)benzamide
- MFCD00978188
- AG-690/11634093
- AKOS000671512
- 2-nitro-N-(2-pyridinylmethyl)benzamide
- SR-01000406885-1
- ALBB-024356
- Oprea1_135144
- 2-nitro-N-[(pyridin-2-yl)methyl]benzamide
- CS-0316715
- STK092178
- CBMicro_018856
- Oprea1_372830
- CCG-6957
- H34519
- 104202-21-3
- 2-nitro-N-(pyridin-2-ylmethyl)benzamide
- LS-07931
- BIM-0018716.P001
- SR-01000406885
- Benzamide, 2-nitro-N-(2-pyridinylmethyl)-
-
- MDL: MFCD00978188
- インチ: InChI=1S/C13H11N3O3/c17-13(15-9-10-5-3-4-8-14-10)11-6-1-2-7-12(11)16(18)19/h1-8H,9H2,(H,15,17)
- InChIKey: RABNSWVIYXUULG-UHFFFAOYSA-N
- ほほえんだ: c1ccc(c(c1)C(=O)NCc2ccccn2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 257.08004122Da
- どういたいしつりょう: 257.08004122Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 87.8Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 483.2±35.0 °C at 760 mmHg
- フラッシュポイント: 246.0±25.9 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
2-Nitro-N-(pyridin-2-ylmethyl)benzamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Nitro-N-(pyridin-2-ylmethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB414732-1 g |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide |
104202-21-3 | 1g |
€197.30 | 2023-04-24 | ||
Ambeed | A613266-1g |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide |
104202-21-3 | 97% | 1g |
$133.0 | 2024-04-26 | |
TRC | N130385-500mg |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide |
104202-21-3 | 500mg |
$ 235.00 | 2022-06-03 | ||
TRC | N130385-1000mg |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide |
104202-21-3 | 1g |
$ 390.00 | 2022-06-03 | ||
abcr | AB414732-1g |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide; . |
104202-21-3 | 1g |
€197.00 | 2025-02-17 | ||
Ambeed | A613266-5g |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide |
104202-21-3 | 97% | 5g |
$352.0 | 2024-04-26 | |
abcr | AB414732-500 mg |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide |
104202-21-3 | 500MG |
€165.80 | 2023-02-03 | ||
TRC | N130385-2000mg |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide |
104202-21-3 | 2g |
$ 615.00 | 2022-06-03 | ||
abcr | AB414732-500mg |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide; . |
104202-21-3 | 500mg |
€173.00 | 2025-02-17 | ||
A2B Chem LLC | AJ08443-1g |
2-Nitro-n-(pyridin-2-ylmethyl)benzamide |
104202-21-3 | >95% | 1g |
$405.00 | 2024-04-20 |
2-Nitro-N-(pyridin-2-ylmethyl)benzamide 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
2-Nitro-N-(pyridin-2-ylmethyl)benzamideに関する追加情報
Introduction to 2-Nitro-N-(pyridin-2-ylmethyl)benzamide (CAS No. 104202-21-3) and Its Emerging Applications in Chemical Biology
2-Nitro-N-(pyridin-2-ylmethyl)benzamide, identified by the Chemical Abstracts Service Number (CAS No.) 104202-21-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of nitro-substituted amides, characterized by its structural motif of a nitro group attached to a benzamide backbone, which is further functionalized with a pyridine methyl side chain. The unique combination of these structural features imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and molecular probe development.
The nitro group in 2-nitro-N-(pyridin-2-ylmethyl)benzamide serves as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities. Additionally, the presence of the pyridine ring enhances the compound's solubility and interaction with biological targets, particularly proteins and enzymes. These attributes have positioned this molecule as a promising candidate for investigating various biological pathways and therapeutic interventions.
In recent years, there has been a surge in research focused on developing small-molecule modulators for complex diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. 2-Nitro-N-(pyridin-2-ylmethyl)benzamide has emerged as a key compound in this landscape due to its ability to modulate key signaling pathways involved in these diseases. For instance, studies have demonstrated its potential as an inhibitor of specific kinases and transcription factors, which are aberrantly activated in cancer cells. The nitro group's redox-sensitive properties also make it an attractive moiety for designing prodrugs or bioactivatable probes that can release active species under physiological conditions.
One of the most compelling aspects of 2-nitro-N-(pyridin-2-ylmethyl)benzamide is its role in probing redox signaling in cellular environments. The nitro group can undergo reduction to form a stable nitroso intermediate or further reduce to an amine, depending on the cellular redox state. This property has been exploited in developing sensitive probes for imaging oxidative stress in living cells and tissues. Such probes are invaluable tools for understanding the pathophysiology of diseases associated with dysregulated redox balance, such as Alzheimer's disease and myocardial infarction.
The pyridine methyl side chain in 2-nitro-N-(pyridin-2-ylmethyl)benzamide contributes to its binding affinity and selectivity towards biological targets. This moiety can engage in hydrogen bonding or hydrophobic interactions with residues in protein active sites, enhancing the compound's ability to modulate enzyme activity. For example, derivatives of this scaffold have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. By fine-tuning the substitution patterns on the benzamide and pyridine rings, researchers can optimize the potency and selectivity of these inhibitors for therapeutic applications.
Recent advances in computational chemistry and machine learning have further accelerated the discovery of novel derivatives of 2-nitro-N-(pyridin-2-ylmethyl)benzamide. These computational tools allow researchers to predict the biological activity of different analogs with high accuracy before conducting wet-lab experiments. This approach has led to the identification of several potent lead compounds that are now being evaluated in preclinical studies. The integration of experimental data with computational models has significantly streamlined the drug discovery process, making compounds like 2-nitro-N-(pyridin-2-ylmethyl)benzamide more accessible for therapeutic development.
The versatility of 2-nitro-N-(pyridin-2-ylmethyl)benzamide extends beyond its use as a kinase inhibitor or redox probe. It has also been explored as a scaffold for developing antimicrobial agents. The nitro group's ability to interact with bacterial enzymes has been leveraged to design molecules that disrupt essential bacterial processes, such as DNA replication or metabolic pathways. Such applications are particularly relevant in light of the growing threat of antibiotic-resistant pathogens, where novel antimicrobial strategies are urgently needed.
In conclusion, 2-Nitro-N-(pyridin-2-ylmethyl)benzamide (CAS No. 104202-21-3) represents a fascinating compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features—combining a nitro group with a pyridine methyl side chain—make it an excellent scaffold for designing modulators of key biological pathways involved in various diseases. The compound's redox-sensitive properties further enhance its utility as a tool for probing cellular signaling processes. As research continues to uncover new applications for this molecule, it is likely to remain at the forefront of drug discovery efforts aimed at addressing some of today's most pressing medical challenges.
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